3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine
CAS No.: 2742653-92-3
Cat. No.: VC11996756
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2742653-92-3 |
|---|---|
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | 3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine |
| Standard InChI | InChI=1S/C9H17NO2/c1-10(2)8-5-7(6-8)9-11-3-4-12-9/h7-9H,3-6H2,1-2H3 |
| Standard InChI Key | UNBVYUMFACITSB-UHFFFAOYSA-N |
| SMILES | CN(C)C1CC(C1)C2OCCO2 |
| Canonical SMILES | CN(C)C1CC(C1)C2OCCO2 |
Introduction
Chemical Identity and Structural Features
3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine hydrochloride (CAS 2742653-93-4) is a bicyclic organic compound featuring a cyclobutane core substituted with a 1,3-dioxolane ring and a dimethylamine group, isolated as its hydrochloride salt . Its molecular formula is C₉H₁₈ClNO₂, with a molecular weight of 207.70 g/mol .
Structural Analysis
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Cyclobutane Core: A strained four-membered hydrocarbon ring contributing to conformational rigidity .
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1,3-Dioxolane Substituent: A five-membered ring containing two oxygen atoms at the 1, and 3 positions, often utilized as a ketone/aldehyde protecting group .
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Dimethylamine Group: A tertiary amine (–N(CH₃)₂) providing basicity and potential for hydrogen bonding .
Table 1: Key Structural and Chemical Data
Synthesis and Reaction Pathways
Physicochemical Properties
Solubility and Stability
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Solubility: High solubility in polar solvents (e.g., water, ethanol) due to the hydrochloride salt form .
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Stability: The dioxolane ring is acid-labile, requiring neutral or mildly basic conditions for storage .
Spectroscopic Data
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¹H NMR: Expected signals include:
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IR: Peaks at ~1100 cm⁻¹ (C–O–C ether), ~1600 cm⁻¹ (N–H bend, amine) .
Applications and Biological Relevance
Pharmaceutical Intermediates
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Chiral Building Blocks: The cyclobutane core serves as a rigid scaffold for drug candidates targeting G-protein-coupled receptors (GPCRs) .
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Antifungal Agents: Dioxolane derivatives exhibit activity against Rhizoctonia solani and Botrytis cinerea .
Catalysis and Materials Science
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Ligand Design: Cyclobutane-dioxolane hybrids act as polydentate ligands for transition metals (e.g., Pd, Cu) in cross-coupling reactions .
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Organogelators: Chiral cyclobutane derivatives self-assemble into gels for nanomaterials .
Table 3: Biological Activity of Analogous Compounds
| Compound | Activity (IC₅₀/EC₅₀) | Target Organism | Source |
|---|---|---|---|
| Dioxolane-triazole conjugate (D26) | 8.0 μM (duckweed growth) | Lemna paucicostata | |
| Cyclobutane β-peptides | Anti-aggregation (CD study) | In vitro models |
Future Directions
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